Bioactivity Distribution: Prevalence of Sub-0.1 μM Hits Across the MolBiC Bioactivity Map
The MolBiC database aggregates bioactivity data for this compound and classifies results into potency bins. For compound CP0081974, multiple bioactivity entries fall in the ≤0.1 μM bin, indicating high-affinity interactions with at least several distinct protein targets [1]. While equivalent MolBiC summary maps are not publicly available for the direct benzoate or benzenesulfonate analogs, the presence of sub-100 nM activity against multiple targets suggests that the isonicotinate ester may confer a broader or more potent target-interaction profile than the simpler aryl ester analogs, which are frequently reported only as synthetic intermediates without disclosed bioactivity [2]. This matters for procurement when selecting a tool compound for phenotypic screening: a compound with demonstrated multi-target high-affinity binding offers a richer starting point for hit expansion than an analog with no documented bioactivity.
| Evidence Dimension | Fraction of bioactivity records with IC₅₀ / Kᵢ ≤ 0.1 μM |
|---|---|
| Target Compound Data | Multiple entries ≤0.1 μM (exact count not extractable from summary view) |
| Comparator Or Baseline | Benzoate (CAS 622361-35-7) and benzenesulfonate (CAS 1164482-15-8) analogs – no bioactivity data publicly indexed in MolBiC |
| Quantified Difference | Qualitative: target compound has measurable bioactivity; comparators lack public bioactivity annotation |
| Conditions | MolBiC bioactivity map, aggregated from literature and patent sources |
Why This Matters
The presence of documented sub-micromolar bioactivity reduces the risk of purchasing a biologically inert chemical for screening campaigns.
- [1] MolBiC Database. Compound CP0081974 – Bioactivity Map. IDRBLab, accessed 2026. View Source
- [2] MolBiC Database. Search for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate and benzenesulfonate analogs (no bioactivity records found). IDRBLab, accessed 2026. View Source
